3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” can be inferred from its name. It contains a purine core, which is a heterocyclic aromatic compound containing a pyrimidine ring fused to an imidazole ring. The compound also contains various substituents including a 4-chlorophenyl group, a methyl group, and a propyl group .Scientific Research Applications
- Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .
- The fused-triazole scaffold has been explored for designing very thermostable energetic materials. These compounds hold promise in applications related to explosives and propellants .
- A subset of compounds derived from this scaffold was evaluated for anticancer activity by the National Cancer Institute (NCI). Among them, compound 9a exhibited the most potent activity and was further studied in vitro against 60 human cell lines .
- The intermediate compound 6, derived from this structure, can be used in combinatorial protocols for preparing relevant compounds in medicinal chemistry .
- Researchers designed and synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds were evaluated for their inhibition of c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro .
Antibacterial Activity
Energetic Materials
Anticancer Research
Medicinal Chemistry
c-Met/VEGFR-2 Kinase Inhibition
Future Directions
The future directions for research on “3-(4-chlorophenyl)-5-methyl-9-propyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the reported activities of similar compounds .
Mechanism of Action
The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cell function. For example, some compounds have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
The biochemical pathways affected by these compounds can vary widely depending on the specific targets and the type of cells. For example, inhibition of CDKs can affect the cell cycle and apoptosis pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of a compound.
The result of action of these compounds can include molecular and cellular effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation .
properties
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFDJEMXHYZWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41749045 |
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